rac 4-Hydroxydebrisoquine Hemisulfate
Overview
Description
Rac 4-Hydroxydebrisoquine Hemisulfate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a racemic mixture of two enantiomers, which are mirror images of each other.
Scientific Research Applications
Antihypertensive Agent
Debrisoquine, the parent compound of 4-Hydroxydebrisoquin, is an antihypertensive drug . It’s similar to guanethidine and is used to lower blood pressure . The hydroxylated form may share similar properties.
Phenotyping CYP2D6 Enzyme
Debrisoquine is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme . As a metabolite of Debrisoquine, 4-Hydroxydebrisoquin could potentially be used in similar applications.
Indicator for Genetic Polymorphism in Cytochrome P450
Debrisoquine sulfate is a substrate for cytochrome P450 CYP2D6 . It’s used as an indicator for genetic polymorphism in cytochrome P450 . This could be a potential application for 4-Hydroxydebrisoquin as well.
Research into Drug Metabolism
The metabolism of Debrisoquine to 4-Hydroxydebrisoquin is a reaction catalyzed by enzymes belonging to the CYP2D subfamily . This makes it useful in research into drug metabolism and the role of these enzymes.
Study of Polymorphic Drug Oxidations
The CYP2D subfamily of enzymes, which metabolize Debrisoquine to 4-Hydroxydebrisoquin, are determinants of the polymorphic drug oxidations in humans and rats . This makes 4-Hydroxydebrisoquin useful in studying these oxidations.
Mechanism of Action
Target of Action
The primary target of (+/-)-4-Hydroxydebrisoquin sulfate, also known as rac 4-Hydroxydebrisoquine Hemisulfate, is the sympathetic neuroeffector junction . This compound acts as an adrenergic neuron-blocking drug, similar in effects to guanethidine . It is noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme .
Mode of Action
The compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Biochemical Pathways
The compound’s interaction with the cytochrome p-450 enzyme suggests that it may influence various metabolic pathways involving this enzyme .
Pharmacokinetics
It is known that persons with certain isoforms of the cytochrome p-450 enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Result of Action
Given its mode of action, it can be inferred that the compound’s action would result in a decrease in the levels of norepinephrine at the sympathetic neuroeffector junction .
Action Environment
The polymorphic nature of the cytochrome p-450 enzyme that metabolizes the compound suggests that genetic factors could potentially influence the compound’s action .
properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLZZUWNLJUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62580-84-1 | |
Record name | 4-Hydroxydebrisoquin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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